3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
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Description
“3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It has an average mass of 205.134 Da and a monoisotopic mass of 205.035065 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzo[b]thiophene ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 4-position . The carboxylic acid group is attached to the 2-position of the thiophene ring .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 325.4±42.0 °C at 760 mmHg, and a flash point of 150.6±27.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP is 2.89 .Scientific Research Applications
Synthesis of Novel Amino Acids and Derivatives
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid plays a role in the synthesis of novel amino acids and dehydroamino acids. These compounds, containing the benzo[b]thiophene moiety, are created using Michael addition or sequential Michael addition and palladium-catalyzed cross-couplings. Such methods yield racemic amino acid and dehydroamino acid derivatives linked to the benzo[b]thiophene moiety (Abreu, Silva, Ferreira, & Queiroz, 2003).
Role in Anti-Inflammatory Agents
Benzo[b]thiophene derivatives, synthesized from 5-aminobenzo[b]thiophene-2-carboxylic acid, have been found to possess potent anti-inflammatory activity. These derivatives are formed by reacting with various alkyl, cycloalkyl, aryl, and heterocyclic amines (Radwan, Shehab, & El-Shenawy, 2009).
Synthesis of 2-Arylbenzo[b]thiophenes
Another application involves the synthesis of 2-aryl-3-substituted benzo[b]thiophenes. These compounds, important as selective estrogen receptor modulators, are synthesized using an aromatic nucleophilic substitution reaction and Heck-type coupling (David et al., 2005).
Electrosynthesis of Fluorinated Derivatives
Electrosynthesis using benzo[b]thiophene derivatives, including 3-amino-2-fluorobenzo[b]thiophene, has been conducted. This method yields monofluorinated products selectively in moderate yields (Yin, Inagi, & Fuchigami, 2011).
Metal–Organic Framework Construction
This compound is also relevant in the construction of metal–organic frameworks. The solvothermal reaction of similar ligands with lead nitrate produces unique 3D polycatenated architectures (Shen, Zhu, Hu, & Zhao, 2015).
Antitubercular Activity
Derivatives of 2-amino-5-(4-(benzyloxy)benzyl)thiophene-3-carboxylic acid exhibit antitubercular activity against M. tuberculosis, demonstrating potential in tuberculosis treatment (Lu, Tang, You, Wan, & Franzblau, 2014).
Properties
IUPAC Name |
3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-2-1-3-5-6(4)7(14)8(17-5)9(15)16/h1-3H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDUZIXWSRPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2N)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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